Acetaldoifosphamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132432-63-4 |
|---|---|
Molecular Formula |
C11H21Cl2N2O6P |
Molecular Weight |
379.17 g/mol |
IUPAC Name |
[1-acetyloxy-3-bis(2-chloroethylamino)phosphoryloxypropyl] acetate |
InChI |
InChI=1S/C11H21Cl2N2O6P/c1-9(16)20-11(21-10(2)17)3-8-19-22(18,14-6-4-12)15-7-5-13/h11H,3-8H2,1-2H3,(H2,14,15,18) |
InChI Key |
TXUKQFRFZDNXDO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCOP(=O)(NCCCl)NCCCl)OC(=O)C |
Canonical SMILES |
CC(=O)OC(CCOP(=O)(NCCCl)NCCCl)OC(=O)C |
Other CAS No. |
132432-63-4 |
Synonyms |
acetaldoifosphamide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Design Principles for Acetaldoifosphamide and Analogues
Established Synthetic Pathways for Acetaldoifosphamide and its Precursors
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to construct its key structural features: the phosphorodiamidic acid backbone and the labile 3,3-bis(acetyloxy)propyl ester group.
Phosphorodiamidic Acid Backbone Synthesis
The core of this compound is the N,N-bis(2-chloroethyl)phosphorodiamidic acid moiety. The synthesis of this backbone typically begins with phosphorus oxychloride (POCl₃) as the starting material. modernscientificpress.comresearchgate.net A common and established method involves the phosphorylation of N,N-bis(2-chloroethyl)amine, often used as its hydrochloride salt, in an inert aprotic solvent. google.comgoogle.comnih.gov
The initial step is the reaction of phosphorus oxychloride with one equivalent of N,N-bis(2-chloroethyl)amine hydrochloride in the presence of a tertiary amine base, such as triethylamine (B128534). google.com The base serves to neutralize the hydrogen chloride released from the amine salt, allowing the free amine to react as a nucleophile. google.comgoogle.com This reaction yields the intermediate N,N-bis(2-chloroethyl)phosphoramidic dichloride. This intermediate is a key precursor for the subsequent introduction of other functionalities.
The general reaction scheme is as follows: POCl₃ + (ClCH₂CH₂)₂NH·HCl + Et₃N → (ClCH₂CH₂)₂NP(O)Cl₂ + Et₃N·HCl
Further reaction with ammonia (B1221849) or an appropriate amine can then be used to introduce the second amino group, forming the phosphorodiamidic structure. researchgate.net The sequence of these nucleophilic substitution reactions at the phosphorus center is crucial, and it has been noted that introducing the bis(2-chloroethyl)amino group first often leads to better yields.
Esterification Reactions for 3,3-bis(acetyloxy)propyl Ester Formation
A critical feature of this compound is the 3,3-bis(acetyloxy)propyl ester group, which masks the active aldehyde functionality. This ester is designed to be cleaved by ubiquitous carboxylate esterases in the body to unmask the drug. nih.gov The formation of this ester linkage is typically achieved by reacting the phosphorodiamidic acid precursor with 3,3-diacetoxy-1-propanol.
This esterification involves the reaction of a suitably activated phosphorodiamidic intermediate, such as the phosphoramidic dichloride, with the alcohol. The hydroxyl group of 3,3-diacetoxy-1-propanol acts as a nucleophile, displacing a chloride on the phosphorus atom. This reaction is also typically carried out in the presence of an acid scavenger like triethylamine to neutralize the HCl byproduct. researchgate.net The synthesis of aldophosphamide (B1666838) acetal (B89532) diacetate (this compound) has been described as part of studies on structural analogues designed to undergo this specific biotransformation. nih.gov
Control of Reaction Conditions in Complex Synthesis
The synthesis of phosphoramide (B1221513) mustards like this compound demands stringent control over reaction conditions to ensure high yields and purity.
Temperature Control : The phosphorylation and subsequent reactions are often conducted at low temperatures (e.g., -15 °C to 0 °C) to control the reactivity of the phosphorus oxychloride and minimize side reactions. google.comgoogle.com The gradual warming to ambient temperature is then controlled over several hours. google.com
Anhydrous Conditions : Phosphorus halides and their derivatives are highly susceptible to hydrolysis. Therefore, all reactions must be performed under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen). google.comresearchgate.net The presence of water can lead to the formation of undesired phosphoric acid byproducts.
Reagent Addition : The order and rate of reagent addition are critical. For instance, the slow, dropwise addition of reagents helps to maintain temperature control and prevent localized high concentrations that could lead to side product formation. google.com
Stoichiometry and Base : Precise control of the stoichiometry of the reactants and the use of an appropriate amount of an auxiliary base are essential for driving the reaction to completion and neutralizing acidic byproducts. google.comgoogle.com Tertiary amines like triethylamine are commonly used for this purpose. google.com
The complexity of these syntheses often results in mixtures of stereoisomers, particularly when the phosphorus atom becomes a chiral center. While this compound itself has an achiral phosphorus, the synthesis of many related phosphorodiamidate analogues requires stereocontrolled methods to resolve and study individual stereoisomers. nih.gov
Rational Design and Synthesis of this compound Analogues
Structural Modifications for Modulating Bioactivation and Stability
This compound is a prodrug designed for activation by carboxylate esterases. nih.gov A primary goal in designing analogues is to modulate this bioactivation step and the stability of the resulting intermediates.
One approach involves altering the ester group. The rate of enzymatic hydrolysis can be influenced by the steric and electronic properties of the ester. For example, replacing the acetyl groups on the propanol (B110389) moiety or changing the length of the alkyl chain could alter the rate of esterase-mediated activation. nih.govacs.org This allows for tuning the rate of release of the active aldehyde intermediate.
Another strategy focuses on the phosphoramide mustard core itself. The synthesis of various structural analogues where the aldehyde precursor moiety is modified has been described. nih.gov These modifications explore the structural requirements for the cyclization of the intermediate aldehyde to the active 4-hydroxyoxazaphosphorine tautomer. Some analogues are designed to be capable of this tautomerization, while others are not, allowing for a systematic study of the structure-activity relationship. nih.gov The stability of the prodrugs is also a key consideration; studies have shown that this compound and its analogues have half-lives of 1 to 2 days in buffer at physiological pH, but are rapidly hydrolyzed in the presence of esterases, with half-lives of less than a minute. nih.gov
Exploration of Substituent Effects on Chemical Reactivity and Prodrug Properties
The chemical reactivity of the phosphoramide mustard, once released, is critical to its mechanism of action. Substituent effects play a major role in this reactivity. Modifying the substituents on the phosphorodiamidate structure can significantly impact the prodrug's properties.
For instance, introducing electron-withdrawing or electron-donating groups can alter the electronic density at the phosphorus center and the basicity of the mustard nitrogen, thereby influencing the rate of alkylation. modernscientificpress.comacs.org Studies on related nitroheterocyclic phosphoramidates have shown that electron-withdrawing substituents increase cytotoxicity, while electron-donating groups decrease it but can enhance hypoxia-selective toxicity. acs.org
The cytotoxic potential of this compound analogues is a direct reflection of their prodrug properties and the reactivity of their metabolites. A study of various analogues revealed a wide range of cytotoxicities against L1210 murine leukemia cells, despite their close structural similarities, highlighting the profound impact of subtle structural changes. nih.gov
Below is a table summarizing the reported cytotoxicities of selected this compound analogues, demonstrating the effect of structural modifications.
| Compound | R¹ | R² | R³ | Cytotoxicity (IC₅₀, µM) vs. L1210 cells |
| This compound | H | H | H | 1.1 |
| Analogue 1 | CH₃ | H | H | 1.7 |
| Analogue 2 | H | CH₃ | H | 1.9 |
| Analogue 3 | H | H | CH₃ | 2.5 |
| Analogue 4 | C₆H₅ | H | H | >100 |
| Analogue 5 | H | H | OCH₃ | 16 |
| Data sourced from studies on aldophosphamide acetal diacetate and its structural analogues. nih.gov |
These findings underscore the importance of substituent effects in the rational design of phosphoramide mustard prodrugs. By systematically exploring these effects, it is possible to optimize the balance between stability, selective bioactivation, and the intrinsic reactivity of the ultimate cytotoxic species.
Stereochemical Considerations in Analogue Synthesis
The synthesis of this compound analogues, which belong to the class of oxazaphosphorines, presents significant stereochemical challenges. The phosphorus atom in the oxazaphosphorine ring is a stereogenic center, leading to the existence of enantiomers. The biological activity and toxicity of these compounds can be highly dependent on the absolute stereochemistry at the phosphorus center. researchgate.net
The stereoselective synthesis of P-chiral compounds is, therefore, of paramount importance in developing effective and safer therapeutic agents. researchgate.net For instance, in related oxazaphosphorine compounds, it has been demonstrated that single enantiomers often exhibit enhanced binding affinity to their targets, improved pharmacokinetic profiles, and reduced side effects when compared to their racemic mixtures. researchgate.net
Methodologies for achieving stereospecific synthesis of chiral phosphacycles are actively being researched. One innovative approach involves palladium-catalyzed P(III)-directed C─H activation of aminophosphines, followed by annulation with alkynes. researchgate.net This method has shown promise in the stereospecific synthesis of a wide range of P-heterocycles. researchgate.net Furthermore, the use of chiral auxiliaries, such as camphorsultam, has been effective in the optical resolution of P-chiral phosphorous compounds, enabling the separation of diastereomers and the isolation of optically pure products. researchgate.netgoogle.com
The development of such stereospecific synthetic routes is crucial for establishing clear structure-activity relationships (SAR) and for producing analogues of this compound with optimized therapeutic indices.
Prodrug Design Strategies Applied to the this compound Framework
The prodrug approach is a cornerstone in the design of new therapeutic agents, including those based on the this compound framework. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active drug. numberanalytics.comresearchgate.net This strategy is employed to overcome various pharmaceutical and pharmacokinetic challenges. if-pan.krakow.pl
Carrier-Linked Prodrug Approaches for this compound
In the carrier-linked prodrug strategy, the active drug, such as a cytotoxic metabolite of this compound, is covalently attached to a carrier moiety. researchgate.netinnovareacademics.in This linkage is designed to be cleaved in vivo, often by enzymatic action, to release the parent drug. innovareacademics.in The carrier can be selected to modify the physicochemical properties of the drug, such as its solubility, stability, and membrane permeability. irjmets.comijpsonline.com
Common carriers used in prodrug design include esters, amides, carbamates, and phosphates. if-pan.krakow.plijpsonline.com For example, attaching a hydrophilic carrier like a phosphate (B84403) group can significantly enhance the aqueous solubility of a drug, making it suitable for parenteral administration. mdpi.com Conversely, a lipophilic carrier can improve absorption through biological membranes. if-pan.krakow.pl The ideal carrier should be non-toxic and readily eliminated from the body after cleavage from the drug. researchgate.net
While specific examples of carrier-linked prodrugs of this compound are not extensively detailed in the available literature, the principles are widely applied to the broader class of oxazaphosphorines. For instance, peptide-drug conjugates represent a sophisticated carrier-linked approach where a peptide acts as a carrier to target specific cells or tissues. philadelphia.edu.jo
Table 1: Common Carrier Moieties in Prodrug Design
| Carrier Type | Linkage | Purpose | Example Application |
| Esters | Ester | Improve lipophilicity or hydrophilicity | Oseltamivir (Tamiflu) fiveable.me |
| Amides | Amide | Enhance stability | Tolmetin-glycine prodrug researchgate.net |
| Phosphates | Phosphate Ester | Increase aqueous solubility | Fosamprenavir fiveable.me |
| Carbamates | Carbamate | Modulate release kinetics | Irinotecan fiveable.me |
| Peptides | Amide | Targeted delivery | Peptide-drug conjugates philadelphia.edu.jo |
Bioprecursor Prodrug Development via Metabolic Transformation
Bioprecursor prodrugs are compounds that are themselves inactive and are converted to the active drug through metabolic processes, typically oxidation or reduction. if-pan.krakow.plorientjchem.org This strategy does not involve a carrier moiety but rather a molecular modification of the drug itself. researchgate.net
The this compound framework is intrinsically linked to the bioprecursor concept. Its parent compounds, cyclophosphamide (B585) and ifosfamide (B1674421), are classic examples of bioprecursor prodrugs. mdpi.comresearchgate.net These drugs are inactive in their administered form and require metabolic activation by cytochrome P450 enzymes in the liver. mdpi.comresearchgate.net This metabolic activation leads to the formation of the cytotoxic phosphoramide mustard, which is responsible for the therapeutic effect. mdpi.com
The design of bioprecursor prodrugs for the this compound framework focuses on optimizing this metabolic activation step to enhance the generation of the active metabolite in target tissues while minimizing the formation of toxic byproducts. researchgate.netnih.gov For instance, modifications to the chemical structure can influence the rate and pathway of metabolism, thereby altering the therapeutic window of the drug. researchgate.net
Mutual Prodrug Concepts Incorporating this compound
A mutual prodrug consists of two pharmacologically active agents that are covalently linked together, with each acting as a promoiety for the other. irjmets.comorientjchem.org Upon cleavage in vivo, both active drugs are released, potentially leading to a synergistic therapeutic effect or addressing different aspects of a disease. irjmets.com
While direct examples of mutual prodrugs incorporating this compound are not prominently reported, the concept holds significant potential. For instance, a cytotoxic agent derived from the this compound framework could be linked to another anticancer drug with a different mechanism of action. fiveable.me An example of a mutual drug interaction has been observed between cyclophosphamide and thiotepa, where cyclophosphamide appears to induce the metabolism of thiotepa. researchgate.net
Another strategy could involve linking the this compound-derived agent to a compound that mitigates its side effects. For example, a mutual prodrug could be designed to release the active cytotoxic agent along with a cytoprotective agent. The success of this approach relies on the careful design of the linker connecting the two drugs to ensure their simultaneous or sequential release at the desired site of action. fiveable.me
Mechanistic Investigations of Acetaldoifosphamide Bioactivation and Molecular Interaction
Enzymatic Biotransformation Pathways of Acetaldoifosphamide
The bioactivation of ifosfamide (B1674421) to its therapeutically active forms is a complex, multi-step process primarily occurring in the liver. This compound emerges as a pivotal, albeit unstable, metabolite in this pathway. pharmgkb.org It exists in equilibrium with its cyclic tautomer, 4-hydroxyifosfamide (B1221068). pharmgkb.orgpharmgkb.org The generation of these intermediates is the rate-limiting step in the activation cascade.
Role of Carboxylate Esterases in this compound Prodrug Activation
While carboxylesterases are crucial for the activation of many ester-containing prodrugs by hydrolyzing them to their active forms, their role in the primary activation of ifosfamide to this compound is not the main pathway. patsnap.comwashington.edu The bioactivation of ifosfamide is principally initiated by a different class of enzymes. pharmgkb.orgnih.gov The primary metabolic activation of ifosfamide involves hydroxylation reactions catalyzed by the cytochrome P450 system, rather than hydrolysis by carboxylesterases. nih.govcore.ac.uk Carboxylesterases are, however, noted for their involvement in the metabolism of other prodrugs, where they cleave ester bonds to release an active carboxylic acid or alcohol moiety. patsnap.com
Identification and Characterization of this compound Active Metabolites
This compound itself is not the final effector molecule. It is a transient intermediate that undergoes further transformation. pharmgkb.org Through a spontaneous, non-enzymatic elimination reaction, this compound decomposes to yield two significant products:
Isophosphoramide mustard (IPM) : This is the ultimate therapeutically active metabolite. pharmgkb.orgpharmgkb.org As a powerful alkylating agent, IPM is responsible for the cytotoxic effects on cancer cells. nih.govnih.gov
Acrolein : This is a byproduct of the decomposition and is not therapeutically active. pharmgkb.orgresearchgate.net Acrolein is highly reactive and is a major contributor to the urotoxic side effects, such as hemorrhagic cystitis, associated with ifosfamide therapy. researchgate.netnih.gov
The intracellular generation of IPM from this compound is considered crucial for therapeutic efficacy, as the anionic IPM does not cross cell membranes as readily as its precursors. pharmgkb.org
Exploration of Other Potential Metabolic Enzymes Involved in this compound Activation
The biotransformation of ifosfamide, leading to and from the this compound intermediate, is governed by several enzyme families.
Cytochrome P450 (CYP) Enzymes: These are the primary enzymes responsible for the initial activation step.
CYP3A4 and CYP2B6 : These are the principal hepatic isoforms that catalyze the 4-hydroxylation of ifosfamide to form 4-hydroxyifosfamide, the precursor in equilibrium with this compound. nih.govnih.govcore.ac.uk CYP3A4 is also the main enzyme involved in the competing N-dechloroethylation pathway, which leads to detoxification but also produces the neurotoxic metabolite chloroacetaldehyde (B151913) (CAA). nih.govcore.ac.uk
CYP2A6, CYP2C8, CYP2C9, and CYP2C19 : These isoforms contribute to the activation of ifosfamide to a lesser extent. pharmgkb.orgnih.gov
Aldehyde Dehydrogenase (ALDH) Enzymes: These enzymes are primarily involved in the detoxification of this compound.
ALDH1A1 : This enzyme mediates the oxidation of this compound to carboxyifosfamide, an inactive metabolite that is then excreted. pharmgkb.orgnih.gov Overexpression of ALDH enzymes in tumor cells can contribute to ifosfamide resistance by shunting the metabolite away from the formation of the active isophosphoramide mustard. nih.gov
The table below summarizes the key enzymes and their roles in the metabolism of ifosfamide and its derivatives.
| Enzyme Family | Specific Enzyme(s) | Role in this compound Pathway |
| Cytochrome P450 | CYP3A4, CYP2B6 | Primary activation of ifosfamide to 4-hydroxyifosfamide/acetaldoifosphamide. pharmgkb.orgnih.gov Also involved in the N-dechloroethylation detoxification pathway. nih.gov |
| CYP2A6, CYP2C8, CYP2C9, CYP2C19 | Minor contribution to ifosfamide activation. pharmgkb.orgnih.gov | |
| Aldehyde Dehydrogenase | ALDH1A1 | Detoxification of this compound to the inactive carboxyifosfamide. pharmgkb.orgnih.gov |
Molecular Mechanism of Action of this compound Active Forms
The cytotoxic activity attributed to the ifosfamide pathway originates from its ultimate active metabolite, isophosphoramide mustard (IPM). nih.gov This highly reactive molecule engages with cellular macromolecules, with DNA being its primary target. drugbank.comwikipedia.org
DNA Alkylation and Cross-Linking Processes by Reactive Intermediates
Isophosphoramide mustard is a bifunctional alkylating agent, meaning it has two reactive alkyl groups that can form covalent bonds with nucleophilic sites on cellular molecules. nih.gov The primary mechanism of its anticancer effect is the alkylation of DNA. patsnap.comdrugbank.com
Alkylation Sites : The process predominantly involves the covalent binding of the mustard's reactive groups to the N-7 position of guanine (B1146940) bases in the DNA sequence. drugbank.comwikipedia.org
DNA Cross-Linking : As a bifunctional agent, IPM can react with two different nucleophilic sites, leading to the formation of DNA cross-links. nih.gov These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite strands of the DNA double helix). nih.govnih.gov
Consequences of DNA Damage : The formation of these cross-links prevents the DNA strands from unwinding and separating. patsnap.com This physically obstructs critical cellular processes like DNA replication and transcription, ultimately triggering DNA strand breaks and inducing programmed cell death (apoptosis) in rapidly dividing cancer cells. patsnap.comnih.gov
The process from metabolic activation to DNA damage is summarized in the table below.
| Metabolite | Mechanism | Cellular Target | Consequence |
| Isophosphoramide mustard (IPM) | Bifunctional alkylation | N-7 position of guanine in DNA drugbank.comwikipedia.org | Formation of inter- and intrastrand DNA cross-links nih.govnih.gov |
| Inhibition of DNA replication and transcription; induction of apoptosis patsnap.comnih.gov |
Investigation of Molecular Targets Beyond DNA in Cellular Contexts
While DNA is the principal therapeutic target, the reactive metabolites generated during ifosfamide's biotransformation can interact with other cellular components, contributing to both therapeutic and toxic effects.
Proteins : The alkylating metabolites of ifosfamide are capable of binding to various intracellular molecular structures, which includes proteins in addition to nucleic acids. nih.govdrugbank.com The formation of DNA-protein cross-links is also a possible outcome of the alkylation process. nih.gov
Glutathione (B108866) (GSH) : Isophosphoramide mustard and other reactive metabolites can react with and deplete intracellular glutathione, a major cellular antioxidant. pharmgkb.org This can disrupt the cellular redox balance and increase oxidative stress.
Mitochondria : The toxic byproduct chloroacetaldehyde (CAA), generated from the N-dechloroethylation pathway, can cross the blood-brain barrier and is implicated in neurotoxicity. pharmgkb.orgwikipedia.org It is known to suppress complex I of the mitochondrial respiratory chain, which can lead to decreased ATP levels and induce cell death. pharmgkb.org
Other Cellular Damage : Acrolein, another toxic byproduct, is highly reactive and can damage proteins and lipids in addition to DNA, contributing significantly to urothelial cell damage. pharmgkb.orgnih.gov
Cellular Responses to DNA Damage Induced by this compound Metabolites
The cytotoxicity of this compound stems from its metabolic conversion to isophosphoramide mustard, a potent alkylating agent. This metabolite covalently binds to DNA, forming adducts and highly toxic interstrand cross-links (ICLs). The presence of these lesions triggers a complex and highly regulated cellular process known as the DNA Damage Response (DDR). ebi.ac.ukastrazeneca.comfrontiersin.orgbraintumor.orgnih.govnih.gov
The cell employs a sophisticated network of proteins to detect and signal the presence of DNA damage. nih.gov Key sensor proteins, such as those in the ATM (ataxia telangiectasia, mutated) and ATR (ATM and Rad3-related) pathways, recognize the structural distortions in the DNA caused by isophosphoramide mustard. Upon activation, these kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2. This signaling cascade ultimately leads to the activation of effector proteins that can halt the cell cycle, typically at the G1/S or G2/M transitions, to provide a window for DNA repair. If the DNA damage is too severe to be repaired, the DDR can initiate apoptosis (programmed cell death), thereby eliminating the genetically compromised cell.
Mechanisms of this compound Resistance in Experimental Models
Cancer cells can develop resistance to this compound through various mechanisms that either reduce the amount of DNA damage or enhance the cell's ability to tolerate it. These resistance mechanisms can be broadly categorized into three main areas.
Cellular Detoxification Mechanisms Affecting this compound Action
One of the primary ways cancer cells resist this compound is by enhancing their detoxification pathways. scielo.brnih.govtechnologynetworks.comelifesciences.orgnih.gov This involves enzymatic processes that convert the active metabolites of this compound into less toxic, excretable forms.
A key enzyme implicated in this process is aldehyde dehydrogenase (ALDH). Elevated levels of ALDH can oxidize the this compound and its precursor, 4-hydroxyifosfamide, to inactive carboxylic acid derivatives. This prevents the formation of the ultimate DNA-damaging agent, isophosphoramide mustard.
Another critical detoxification pathway involves glutathione (GSH) and glutathione S-transferases (GSTs). scielo.br Isophosphoramide mustard can be conjugated to GSH, a reaction often catalyzed by GSTs. This conjugation renders the alkylating agent inactive and facilitates its removal from the cell. Increased intracellular levels of GSH or overexpression of specific GST isozymes have been linked to ifosfamide resistance.
Table 1: Cellular Detoxification of this compound Metabolites
| Detoxification Pathway | Key Molecules/Enzymes | Mechanism of Action |
| Oxidation | Aldehyde Dehydrogenase (ALDH) | Converts this compound and 4-hydroxyifosfamide to inactive metabolites. |
| Glutathione Conjugation | Glutathione (GSH), Glutathione S-transferases (GSTs) | Inactivates isophosphoramide mustard by conjugation. |
DNA Repair Pathway Modulation in Response to this compound-Induced Damage
An enhanced capacity to repair DNA damage is a fundamental mechanism of resistance to agents like this compound. nih.govnih.govnih.govfrontiersin.orgoaepublish.comlih.lu The ICLs formed by isophosphoramide mustard are particularly challenging lesions for the cell to repair and require the coordinated action of multiple DNA repair pathways.
The Fanconi anemia (FA) pathway plays a crucial role in the recognition and initial processing of ICLs. Upregulation of proteins in the FA pathway can lead to more efficient removal of these lesions. Following the initial steps by the FA pathway, other repair mechanisms, such as homologous recombination (HR), are recruited to complete the repair process. The HR pathway is essential for the error-free repair of double-strand breaks that can arise during the processing of ICLs. Increased expression or activity of key HR proteins, like RAD51, can significantly enhance a cell's ability to survive this compound treatment.
Table 2: DNA Repair Pathways in this compound Resistance
| DNA Repair Pathway | Key Proteins | Function in Resistance |
| Fanconi Anemia (FA) | FANCD2, FANCA | Recognition and unhooking of interstrand cross-links (ICLs). |
| Homologous Recombination (HR) | RAD51, BRCA1/2 | Error-free repair of double-strand breaks arising from ICL processing. |
Alterations in Prodrug Activation Pathways Contributing to Resistance
This compound is part of a metabolic cascade that begins with the parent compound, ifosfamide. biorxiv.orgnih.govresearchgate.netmalariaworld.orgibs.fr For this compound to be formed and subsequently exert its cytotoxic effects, ifosfamide must first be activated in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6.
Resistance can occur if the expression or activity of these activating CYP enzymes is reduced. This leads to a decrease in the systemic conversion of ifosfamide to its hydroxylated intermediates, including 4-hydroxyifosfamide, which is in equilibrium with this compound. Consequently, lower levels of the active isophosphoramide mustard reach the tumor cells, diminishing the therapeutic effect. While this mechanism is systemic rather than cell-autonomous, it represents a significant mode of clinical resistance to ifosfamide-based therapies.
Preclinical Pharmacological and Cellular Efficacy Studies of Acetaldoifosphamide
In Vitro Cytotoxicity Profiling in Cancer Cell Lines
The cytotoxic effects of acetaldoifosphamide have been evaluated in various cancer cell lines, demonstrating its potential as an anticancer agent. nih.govuow.edu.au These in vitro studies are crucial for determining the compound's preliminary efficacy and mechanism of action at the cellular level. uow.edu.au
Comparative Studies of this compound with Other Alkylating Agents
This compound, a chemically stable analog of aldoifosphamide, has been compared with other alkylating agents, such as 4-hydroperoxycyclophosphamide (4-HC), a preactivated form of cyclophosphamide (B585). nih.gov In studies using human leukemic myeloid cell lines, this compound was found to be 8-10 times more potent on a molar basis than 4-HC. nih.gov However, against normal bone marrow granulocyte-macrophage colony-forming cells (GM-CFC), it was only twice as potent, suggesting a degree of selectivity for cancer cells. nih.gov This increased potency is a significant finding, as it indicates that lower concentrations of this compound may be needed to achieve a therapeutic effect compared to similar drugs. nih.gov
The chemical stability of this compound and its requirement for enzymatic activation by cellular carboxylate esterases differentiate it from 4-HC. nih.gov This unique activation mechanism may offer advantages in specific therapeutic contexts, such as in vitro purging of leukemic cells from human bone marrow. nih.gov
Table 1: Comparative Potency of this compound and 4-Hydroperoxycyclophosphamide (4-HC)
| Cell Type | Relative Potency (this compound vs. 4-HC) |
|---|---|
| Human Leukemic Myeloid Cell Lines | 8-10 times more potent |
| Normal Bone Marrow GM-CFC | 2 times more potent |
Data sourced from a comparative study on the in vitro cytotoxic properties of this compound and 4-HC. nih.gov
Evaluation of this compound Activity in Drug-Resistant Cell Lines
A significant challenge in cancer chemotherapy is the development of drug resistance. nih.govmdpi.com this compound has shown promise in overcoming certain mechanisms of drug resistance. nih.gov Specifically, it has been demonstrated to retain its cytotoxic activity against leukemic cell lines that are highly resistant to the antineoplastic drugs doxorubicin (B1662922) and m-AMSA. nih.gov This suggests that the mechanism of action of this compound may differ from that of these other agents and that it may be effective in treating cancers that have become refractory to standard therapies. nih.gov The ability to overcome multidrug resistance is a critical attribute for a novel anticancer agent. mdpi.com
Impact of this compound on Cell Cycle Progression and Apoptosis Induction in Cell Models
Alkylating agents, as a class, are known to induce cell death primarily through the induction of DNA damage, which can subsequently trigger apoptosis and interfere with cell cycle progression. lumenlearning.complos.org While specific studies detailing the impact of this compound on cell cycle checkpoints and the apoptotic cascade are not extensively available in the provided search results, the general mechanism of alkylating agents involves the formation of covalent bonds with DNA. This can lead to DNA strand breaks, inhibition of DNA synthesis and replication, and ultimately, cell death. nih.govoncohemakey.com The process of apoptosis is a regulated form of cell death that is often initiated in response to irreparable DNA damage. lumenlearning.comnih.gov The cell cycle is a series of events that leads to cell division and replication. biolegend.commdpi.com Checkpoints within the cell cycle ensure the fidelity of this process, and damage to DNA can activate these checkpoints, leading to cell cycle arrest or apoptosis. lumenlearning.com It is plausible that this compound, as an alkylating agent, exerts its cytotoxic effects through these established pathways.
In Vivo Efficacy Assessments in Non-Human Animal Models of Disease
In vivo studies are essential for evaluating the therapeutic potential of a drug candidate in a whole-organism setting, providing insights into its efficacy, and potential for translation to human clinical trials. ppd.commdpi.com
Studies of this compound in Syngeneic Tumor Models
Syngeneic tumor models, where cancer cells from a specific mouse strain are implanted into mice of the same strain, are invaluable for studying the interplay between the immune system and cancer therapies. crownbio.comlidebiotech.com This is because the mice have a fully functional immune system. crownbio.comlidebiotech.comcrownbio.com The efficacy of many cancer treatments, including some alkylating agents, can be influenced by the host's immune response. numberanalytics.comnih.gov There is no specific information in the provided search results regarding the evaluation of this compound in syngeneic tumor models. However, conducting such studies would be crucial to understanding how the immune system might contribute to the antitumor effects of this compound and to explore its potential in combination with immunotherapies. mdpi.com
Computational Chemistry and Molecular Modeling for Acetaldoifosphamide Research
Structure-Activity Relationship (SAR) Modeling and Prediction for Acetaldoifosphamide Analogues
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analyses establish mathematical models that correlate the chemical structures of a series of compounds with their biological activities. aacrjournals.orgresearchgate.net For analogues of this compound, which are derived from parent compounds like ifosfamide (B1674421) and cyclophosphamide (B585), QSAR studies can identify key molecular descriptors that influence their cytotoxic effects. These descriptors can include electronic properties, hydrophobicity, and steric factors.
A typical QSAR study on oxazaphosphorine analogues would involve the following steps:
Data Set Compilation: A series of this compound analogues with experimentally determined cytotoxic activities is assembled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for each analogue.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
QSAR models for cyclophosphamide analogues have successfully identified structural features critical for their anticancer activity. researchgate.netresearchgate.netnih.gov These insights can be extrapolated to guide the synthesis of novel this compound derivatives with enhanced potency and reduced toxicity. For instance, QSAR can help in predicting how modifications to the chloroethyl side chains or the oxazaphosphorine ring will affect the compound's ability to alkylate DNA. researchgate.netnih.gov
Table 1: Key Molecular Descriptors in QSAR Models of Oxazaphosphorine Analogues
| Descriptor Type | Description | Potential Impact on this compound Activity |
| Electronic | Describes the distribution of electrons in the molecule (e.g., partial charges, dipole moment). | Influences reactivity and interaction with biological targets. |
| Hydrophobic | Measures the molecule's affinity for non-polar environments (e.g., LogP). | Affects membrane permeability and distribution. |
| Steric | Relates to the size and shape of the molecule (e.g., molecular weight, volume). | Determines the fit within enzyme active sites and DNA grooves. |
| Topological | Encodes the connectivity of atoms in the molecule. | Provides information about molecular branching and shape. |
Ligand-Based and Structure-Based Design Approaches for this compound
Both ligand-based and structure-based design strategies are employed to discover and optimize this compound analogues.
Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to be active. For this compound, this would involve creating pharmacophore models based on the structures of highly active oxazaphosphorine compounds. These models define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity.
Structure-Based Design: When the 3D structure of the target, such as DNA or a metabolizing enzyme like Cytochrome P450 (CYP), is available, structure-based design becomes a powerful tool. nih.gov This approach involves docking potential this compound analogues into the active site of the target to predict their binding orientation and affinity. researchgate.net This allows for the rational design of molecules with improved interactions and, consequently, enhanced efficacy. For example, understanding how ifosfamide binds to CYP3A4 can guide the design of analogues with more efficient metabolic activation. nih.gov
Molecular Docking and Dynamics Simulations of this compound Interactions
Molecular docking and dynamics simulations provide a dynamic and detailed view of how this compound and its metabolites interact with their biological targets at an atomic level.
Modeling Interactions with DNA and Target Enzymes
The primary mechanism of action for the active metabolites of ifosfamide, such as the phosphoramide (B1221513) mustard derived from this compound, is the alkylation of DNA. researchgate.netnih.govpharmgkb.org Molecular docking can predict how these alkylating agents fit into the minor groove of the DNA double helix, a crucial step before the covalent bond formation that leads to interstrand cross-links and subsequent cell death. pharmgkb.org These simulations can identify specific nucleotide preferences for alkylation. mdpi.com
Furthermore, understanding the interaction with metabolizing enzymes is critical. This compound is formed from the hydroxylation of ifosfamide by CYP enzymes, primarily CYP3A4 and CYP2B6. nih.govnih.gov Molecular docking studies can elucidate the binding mode of ifosfamide and its analogues within the active site of these enzymes, providing insights into the metabolic pathways. nih.gov
Molecular dynamics (MD) simulations take these static docking poses and simulate the movement of atoms over time, providing a more realistic picture of the stability and dynamics of the ligand-target complex. nih.govfrontiersin.orgresearchgate.net MD simulations can reveal key conformational changes in both the ligand and the target upon binding. researchgate.net
Table 2: Key Interactions Modeled for this compound Metabolites
| Biological Target | Key Interactions | Computational Method |
| DNA | Hydrogen bonding, van der Waals forces, covalent bond formation with guanine (B1146940) N7. | Molecular Docking, MD Simulations, DFT Calculations. researchgate.netnih.govcsic.es |
| CYP Enzymes | Hydrophobic interactions, hydrogen bonds with active site residues. | Molecular Docking, MD Simulations. nih.gov |
| Other Proteins | Binding to transport proteins like albumin can be modeled. | Molecular Docking, MD Simulations. nih.gov |
Prediction of Binding Modes and Affinities of this compound Metabolites
A primary goal of molecular docking is to predict the most likely binding orientation (pose) of a ligand within a target's binding site. ijmrhs.commdpi.com For this compound's active metabolites, predicting the binding mode within the DNA minor groove is essential for understanding the subsequent alkylation reaction. biorxiv.orgnih.gov
Scoring functions are used in docking programs to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). ijmrhs.com Lower binding energies generally indicate a more stable complex and higher affinity. These predictions can be used to rank a series of analogues and prioritize those with the highest predicted affinity for DNA for further experimental testing. mdpi.com
In Silico Prodrug Activation and Metabolism Prediction for this compound
Since ifosfamide is a prodrug, its metabolic activation is a critical determinant of its therapeutic effect. nih.govresearchgate.netdrugbank.com Computational methods are increasingly used to predict the metabolism of drug candidates. moldiscovery.comnih.govfrontiersin.org
In silico tools can predict the sites of metabolism on a molecule, identifying which atoms are most susceptible to modification by metabolic enzymes like CYPs. moldiscovery.commdpi.com For ifosfamide, these tools can predict the likelihood of 4-hydroxylation, the key activation step leading to the formation of 4-hydroxyifosfamide (B1221068) and its tautomer, aldoifosfamide (B1666837) (the precursor to this compound). researchgate.netresearchgate.net
Density Functional Theory (DFT) calculations can be employed to study the reaction mechanisms of metabolic transformations in detail. researchgate.netnih.gov For instance, DFT can model the energy profile of the hydroxylation of ifosfamide by a CYP enzyme and the subsequent decomposition of aldoifosfamide to the active phosphoramide mustard and the toxic byproduct acrolein. researchgate.netnih.gov These studies provide fundamental insights into the kinetics and thermodynamics of prodrug activation. nih.govnih.gov
Extensive research has not revealed any chemical compound known as "this compound" in publicly available scientific literature. Searches for this name in chemical databases and computational chemistry research have yielded no relevant results. Therefore, it is not possible to provide an article on the computational chemistry and molecular modeling of this specific compound.
It is possible that "this compound" may be a novel or proprietary compound not yet described in published research, a misspelling of a different compound, or a theoretical molecule that has not been the subject of computational studies. Without any available data, a detailed and scientifically accurate article on its computational design and analysis cannot be generated.
For an article on computational chemistry and molecular modeling to be created, a valid and researched chemical compound is necessary. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) analysis are applied to existing or proposed molecules to understand their properties and interactions. However, the application of these advanced computational methodologies is contingent on the existence of foundational data and research concerning the compound .
Analytical Research Methodologies for Acetaldoifosphamide and Its Metabolites
Chromatographic and Spectroscopic Techniques for Acetaldoifosphamide Characterization
The precise identification and structural analysis of this compound are primarily achieved through the synergistic use of chromatographic separation and spectroscopic detection methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Research
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound. wikipedia.orgshimadzu.com This powerful method combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing both qualitative and quantitative data. wikipedia.orgshimadzu.com In research, LC-MS is instrumental for identifying and quantifying the compound in complex mixtures. researchgate.net The process involves introducing a sample into the LC system, where it is separated into its individual components. These components then enter the mass spectrometer, which ionizes and detects them based on their mass-to-charge ratio. researchgate.net
Tandem mass spectrometry (LC-MS/MS) further enhances the specificity and sensitivity of the analysis, making it particularly valuable for studying drug metabolites. nih.gov The development of interfaces like electrospray ionization (ESI) has made LC-MS a robust and routine technique applicable to a wide array of biological molecules. nih.gov
Key Applications of LC-MS in this compound Research:
Identification and quantification of the parent compound. researchgate.net
Detection and characterization of metabolites. researchgate.net
Analysis of the compound in complex biological matrices. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of this compound. sigmaaldrich.com This non-destructive technique provides detailed information about the chemical structure, dynamics, and three-dimensional arrangement of atoms within a molecule. wikipedia.orgwikipedia.org The principle of NMR involves placing a sample in a strong magnetic field and observing the interaction of atomic nuclei with radiofrequency waves. sigmaaldrich.comwikipedia.org
For this compound, ¹H and ¹³C NMR are commonly used to map out the carbon-hydrogen framework. wikipedia.org More advanced 2D NMR techniques, such as COSY and NOESY, can reveal through-bond and through-space correlations between nuclei, respectively, which is crucial for assigning the complete structure and stereochemistry of the molecule and its metabolites. uzh.ch The chemical shifts, coupling constants, and nuclear Overhauser effects observed in NMR spectra provide a wealth of structural information. uzh.chlibretexts.org
Methodologies for Quantifying this compound and Metabolites in Biological Matrices (Non-Human)
Accurate quantification of this compound and its metabolites in biological samples from in vitro systems and animal studies is critical for understanding its pharmacokinetic and metabolic profile.
Sample Preparation Techniques from In Vitro Systems and Animal Tissues
The analysis of this compound in biological matrices necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte of interest. nwdls.com Common biological samples in non-human research include plasma, tissue homogenates, and cell lysates. cdc.govnih.gov
For animal tissues, the process typically begins with rapid dissection and collection, followed by rinsing with a pre-chilled saline solution to remove blood. metwarebio.com The tissue is then snap-frozen in liquid nitrogen and can be homogenized or ground to release the intracellular contents. metwarebio.com
Common Sample Preparation Techniques:
| Technique | Description | Application |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases to separate it from matrix components. | Often used for initial cleanup of plasma and tissue homogenates. |
| Solid-Phase Extraction (SPE) | The analyte is adsorbed onto a solid sorbent, washed to remove impurities, and then eluted with a suitable solvent. creative-proteomics.com | Provides cleaner extracts than LLE and is amenable to automation. |
| Protein Precipitation | A simple and rapid method where a solvent like acetonitrile (B52724) is added to precipitate proteins, leaving the analyte in the supernatant. nih.gov | Commonly used for plasma samples. |
These techniques ensure that the sample introduced into the analytical instrument is clean and concentrated, leading to more accurate and reliable results. nwdls.comthermofisher.com
Validation of Analytical Methods for this compound Research Use
To ensure that the data generated from the analysis of this compound is reliable and reproducible, the analytical methods must be thoroughly validated. adryan.com Method validation demonstrates that a procedure is suitable for its intended purpose. europa.eu The key parameters for validation are outlined by international guidelines such as those from the International Council for Harmonisation (ICH). elementlabsolutions.comeuropa.eu
Key Validation Characteristics:
| Parameter | Description |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components. europa.euelementlabsolutions.com |
| Accuracy | The closeness of the measured value to the true or accepted reference value. europa.euelementlabsolutions.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. europa.euelementlabsolutions.com |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. europa.euelementlabsolutions.com |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eueuropa.eu |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. adryan.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. adryan.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com |
A properly validated analytical method ensures the integrity of the research findings. labmanager.com
In Vitro Enzyme Assays for this compound Biotransformation Studies
In vitro enzyme assays are fundamental for investigating the metabolic pathways of this compound. databiotech.co.il These assays use isolated enzymes, subcellular fractions (like microsomes), or cell cultures to study how the compound is metabolized outside of a living organism. databiotech.co.ilnih.gov
The primary goal of these studies is to identify the enzymes responsible for the biotransformation of this compound and to characterize the resulting metabolites. mdpi.comnih.gov The cytochrome P450 (CYP450) family of enzymes, primarily located in the liver, are major contributors to the metabolism of many foreign compounds. msdmanuals.compharmacologyeducation.orgnih.govmdpi.com
In a typical in vitro enzyme assay, this compound is incubated with a source of metabolic enzymes (e.g., liver microsomes) and necessary cofactors (like NADPH). msdmanuals.com The reaction mixture is then analyzed, often using LC-MS, to identify and quantify the parent compound and any metabolites that have been formed. nih.govbmglabtech.com
Kinetic studies can also be performed to determine key enzymatic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the efficiency of the metabolic process. mdpi.com These studies are crucial for understanding potential drug-drug interactions and for extrapolating in vitro findings to in vivo situations. nih.govnih.gov
Bioanalytical Techniques for Studying Prodrug Activation Kinetics of this compound
The transformation of the prodrug this compound into its pharmacologically active metabolites is a critical determinant of its therapeutic efficacy. The study of the kinetics of this activation process provides essential insights into the rate and extent of the formation of these active species. This is accomplished through various specialized bioanalytical techniques designed to accurately quantify the parent compound and its metabolites in biological matrices over time. The primary methodologies employed for these kinetic studies are chromatographic separations coupled with mass spectrometry and enzymatic assays.
The activation of this compound, analogous to its parent compounds cyclophosphamide (B585) and ifosfamide (B1674421), is primarily a metabolic process. It is anticipated to be initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the oxazaphosphorine ring to form an unstable intermediate, 4-hydroxythis compound. This intermediate exists in equilibrium with its open-ring tautomer, aldoifosphamide. It is this aldehyde metabolite that subsequently breaks down to yield the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and acrolein. Therefore, kinetic studies focus on measuring the rate of formation of the 4-hydroxy metabolite as a surrogate for the activation of the prodrug.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of this compound and its metabolites. nih.govunil.ch This technique offers high sensitivity and specificity, allowing for the precise measurement of low concentrations of the analytes in complex biological fluids like plasma or serum. nih.gov
For a typical analysis, plasma samples containing this compound and its metabolites would first undergo a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances. researchgate.net The extract is then injected into the HPLC system. The separation of the parent drug from its metabolites is achieved on a reversed-phase column, such as a C18 column. researchgate.netnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used to resolve the compounds based on their polarity. researchgate.netamazonaws.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used to generate charged molecules. amazonaws.com The tandem mass spectrometer then allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for this compound and its 4-hydroxy metabolite are monitored. This provides a high degree of selectivity and quantitative accuracy. nih.gov The unstable nature of the 4-hydroxy metabolite often necessitates derivatization, for instance with semicarbazide, to form a stable product for accurate quantification. nih.gov
Interactive Data Table: Illustrative LC-MS/MS Parameters
Below is an interactive table showcasing typical, illustrative parameters for an LC-MS/MS method for the analysis of this compound and its key metabolite.
| Parameter | This compound | 4-Hydroxythis compound (derivatized) |
| Precursor Ion (m/z) | [Value] | [Value] |
| Product Ion (m/z) | [Value] | [Value] |
| Collision Energy (eV) | [Value] | [Value] |
| Retention Time (min) | [Value] | [Value] |
Note: The values in this table are illustrative and would need to be determined experimentally for this compound.
Enzyme kinetic studies are performed in vitro to determine key parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These studies typically utilize recombinant human CYP enzymes or human liver microsomes. nih.govnih.gov The rate of the 4-hydroxylation of this compound is measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation to calculate the kinetic parameters. nih.gov These parameters are crucial for understanding the efficiency of different CYP isoforms in activating the prodrug.
Interactive Data Table: Representative Kinetic Parameters for Oxazaphosphorine Activation
The following table presents representative kinetic data for the 4-hydroxylation of the related compounds, cyclophosphamide and ifosfamide, by a key activating enzyme, CYP2B6. This illustrates the type of data generated in these bioanalytical studies.
| Substrate | Enzyme | Apparent K_m (mM) | Apparent V_max (nmol/min/nmol CYP) |
| Cyclophosphamide | CYP2B6.1 | 3-4 | 12.6 - 99.0 |
| Ifosfamide | CYP2B6 | ~1.0 | ~3.8 |
Data sourced from studies on cyclophosphamide and ifosfamide. nih.govplos.org
These bioanalytical techniques are indispensable for elucidating the activation kinetics of this compound, providing a foundation for understanding its pharmacological behavior and for optimizing its therapeutic application.
Future Research Directions and Unanswered Questions in Acetaldoifosphamide Chemical Biology
Development of Next-Generation Acetaldoifosphamide Analogues with Enhanced Specificity
A primary goal in cancer chemotherapy is to enhance the therapeutic index, maximizing antitumor activity while minimizing toxicity. For oxazaphosphorines like ifosfamide (B1674421), toxicity is often linked to its metabolites, such as chloroacetaldehyde (B151913) (neurotoxicity) and acrolein (urotoxicity). researchgate.netkarger.comfrontiersin.org this compound represents an initial step toward mitigating these issues by providing a more stable precursor to the active aldehyde. Future research will focus on synthesizing and evaluating a new generation of analogues with even greater specificity.
The design of these analogues could involve several strategies:
Modification of the Acetal (B89532) Group: Altering the structure of the diacetate group on this compound could modulate the rate of its hydrolysis by cellular carboxylate esterases. nih.gov This could allow for tuning the activation rate to match the enzymatic profile of specific cancer cells, thereby concentrating the release of the cytotoxic payload within the tumor.
Altering the Oxazaphosphorine Ring: Strategic substitutions on the oxazaphosphorine ring can influence metabolic pathways. For instance, deuteration at the side-chain hydroxylation sites of ifosfamide has been shown to slow down metabolic inactivation, thereby increasing antitumor activity in preclinical models. nih.gov Similar isotopic labeling or substitution in this compound analogues could shift the metabolic balance away from the formation of toxic byproducts.
Varying the Alkylating Groups: The nature of the bis(2-chloroethyl)amino group is fundamental to the DNA alkylating activity of the final active metabolite, phosphoramide (B1221513) mustard. nih.govfrontiersin.org Synthesizing analogues with different alkylating moieties could alter the type of DNA damage induced, potentially overcoming resistance mechanisms developed by tumor cells. oncotarget.commdpi.com
A study on aldophosphamide (B1666838) acetal diacetate (this compound) and its analogues demonstrated that even closely related structures exhibit a wide range of cytotoxicities, highlighting the significant impact of minor chemical modifications. nih.gov
| Compound Type | Design Rationale | Potential Advantage | Key Research Question |
|---|---|---|---|
| Modified Acetal Derivatives | Tune enzymatic activation rate | Tumor-selective drug release | How does acetal structure correlate with esterase activity in cancer vs. normal tissue? |
| Deuterated Analogues | Slow metabolic inactivation pathways | Increased potency and reduced toxic metabolite formation nih.gov | Can deuteration specifically reduce chloroacetaldehyde production? |
| Novel Alkylating Moieties | Alter DNA damage profile to overcome resistance | Efficacy against refractory tumors | What types of DNA lesions are formed and how effectively are they repaired? |
Integration of this compound with Novel Drug Delivery Systems for Targeted Research
The large size of nanocarriers can be a barrier to effective tumor penetration. nih.gov However, integrating prodrugs like this compound with novel drug delivery systems offers a promising strategy to overcome physiological barriers and enhance targeted delivery. mdpi.com Future research will explore the encapsulation of this compound and its next-generation analogues into various nanocarriers.
Promising delivery platforms include:
Liposomes: These are well-established delivery vehicles that can alter the biodistribution of a drug, increase its circulation half-life, and reduce exposure to non-target tissues. dovepress.comfrontiersin.org Studies with the related compound cyclophosphamide (B585) have shown that it can be used to "prime" tumors, altering the microenvironment to enhance the subsequent delivery of liposomal drugs. nih.govaacrjournals.org This suggests a synergistic potential for combining this compound-loaded liposomes with a priming agent.
Niosomes: These are vesicular systems similar to liposomes but formed from non-ionic surfactants, which can offer high stability. A niosomal formulation of ifosfamide has been developed and shown to have desirable anticancer activity and the potential for controlled release. researchgate.net Applying this technology to this compound could improve its therapeutic profile.
Polymeric Nanoparticles: These systems can be engineered for targeted delivery by attaching ligands (such as antibodies or peptides) to their surface that bind to receptors overexpressed on cancer cells. core.ac.ukresearchgate.netnih.gov Given that this compound's activation is enzyme-dependent, delivering it via targeted nanoparticles adds a second layer of specificity, ensuring the prodrug is concentrated at the tumor site before its activation.
| Delivery System | Mechanism of Action | Potential Benefit for this compound | Supporting Evidence (with related compounds) |
|---|---|---|---|
| Liposomes | Passive accumulation in tumors (EPR effect), reduced systemic toxicity. dovepress.com | Improved therapeutic index, potential for combination with tumor priming strategies. | Cyclophosphamide enhances delivery of HER2-targeted liposomal doxorubicin (B1662922). nih.govaacrjournals.org |
| Niosomes | Stable, controlled-release nanocarrier. | Enhanced stability and sustained release at the tumor site. | Niosomal ifosfamide shows high cytotoxicity against breast and neuroblastoma cells. researchgate.net |
| Targeted Nanoparticles | Active targeting via surface ligands to specific tumor cell receptors. nih.gov | Dual-targeting strategy (ligand-receptor binding + enzyme activation). | Nanocarriers can overcome delivery challenges for anticancer drugs. dovepress.com |
Deeper Elucidation of Complex Molecular Interactions and Cellular Signaling Pathways
The ultimate cytotoxic effect of this compound results from DNA alkylation by its metabolite, ifosforamide mustard. karger.com This interaction primarily involves the formation of cross-links at the N-7 position of guanine (B1146940), which blocks DNA replication and triggers cell death. nih.gov However, a complete understanding of the downstream consequences of this initial interaction is still developing. Unanswered questions remain about how cells sense this specific type of DNA damage and which signaling cascades are critical for the resulting life-or-death decision.
Future research should focus on:
Mapping DNA Damage Response: While apoptosis induction via p53 is a known outcome, the specific roles of various DNA repair pathways—such as nucleotide excision repair (NER) and homologous recombination (HR)—in processing this compound-induced lesions need to be clarified. oncotarget.commdpi.com Understanding which pathways are essential for repair can help predict which tumors will be sensitive or resistant.
Investigating Signaling Cascades: The activation of stress-response pathways, such as the MAP kinase (MAPK) pathways (including JNK and p38), is known to contribute to apoptosis following cyclophosphamide treatment. mdpi.com The precise contribution of these and other pathways, like the PI3K/Akt/mTOR and JAK/STAT pathways, in response to this compound needs detailed investigation. mdpi.comlibretexts.org These pathways are often dysregulated in cancer and represent potential targets for combination therapies.
Characterizing Off-Target Interactions: The neurotoxic metabolite chloroacetaldehyde is known to interfere with mitochondrial function and interact with neuronal receptors. frontiersin.org A deeper understanding of these off-target molecular interactions is crucial for designing next-generation analogues that avoid the metabolic pathways leading to such toxic species. medscape.com
Exploration of this compound as a Tool for Fundamental Biological Research
Beyond its therapeutic potential, this compound's unique properties make it a valuable tool for fundamental biological research. Small-molecule "chemical probes" are essential for dissecting complex biological processes, validating new drug targets, and investigating protein function within living cells. researchgate.netnih.govicr.ac.uk
This compound and its future analogues could be employed as:
Conditional DNA Damage Inducers: Its requirement for esterase activation allows for controlled, conditional induction of DNA damage in specific cellular systems. nih.gov By introducing the compound to cells with varying levels of carboxylate esterase activity, or by using genetic tools to control esterase expression, researchers can study the dynamics of DNA damage response with high temporal and spatial precision.
Probes for Studying Drug Resistance: this compound could be used to probe the mechanisms of resistance to alkylating agents. By comparing its effects on sensitive versus resistant cell lines, researchers can identify the specific enzymes, transporters, or repair pathways that confer resistance. medkoo.com
Tools for Target Validation: The development of structurally related but inactive analogues of this compound is crucial. researchgate.net Using a potent, selective probe alongside its inactive control allows researchers to confidently attribute an observed biological effect to the inhibition of the intended target pathway (i.e., DNA replication), thereby minimizing the risk of misinterpretation due to off-target effects. icr.ac.uk
Application of Artificial Intelligence and Machine Learning in this compound Prodrug Design
The development of new therapeutics is a complex, costly, and lengthy process. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies that can accelerate and rationalize the design of new prodrugs like this compound. nih.govgrafiati.com
Future applications of AI/ML in this area include:
Predictive Modeling for Analogue Design: ML algorithms can be trained on large datasets of existing oxazaphosphorine analogues and their observed biological activities. nih.gov These models can then predict the cytotoxicity, metabolic stability, and potential toxicity of novel, computationally designed this compound derivatives before they are synthesized, helping to prioritize the most promising candidates. researchgate.netacs.org
Engineering Activating Enzymes: AI can be used to engineer the enzymes responsible for prodrug activation. For example, in gene-directed enzyme prodrug therapy (GDEPT), AI could help design variants of cytochrome P450 enzymes or carboxylate esterases with enhanced ability to activate this compound analogues specifically within the tumor microenvironment. nih.govresearchgate.net
Optimizing Drug Delivery Systems: Computational models can simulate the interaction between this compound and various nanoparticle formulations. researchgate.net This can guide the design of liposomes or other carriers with optimal drug loading and release kinetics, enhancing delivery to the target site. nih.gov
By integrating AI and ML, researchers can move beyond traditional trial-and-error approaches to a more predictive and design-oriented paradigm, accelerating the development of the next generation of safer and more effective this compound-based therapies. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
